molecular formula C12H17NO B1611844 4-(Piperidin-4-ylmethyl)phenol CAS No. 66414-17-3

4-(Piperidin-4-ylmethyl)phenol

Cat. No. B1611844
CAS RN: 66414-17-3
M. Wt: 191.27 g/mol
InChI Key: GHBKSHYCSYZXOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidin-4-ylmethyl)phenol is a chemical compound with the molecular formula C12H17NO12. It is used in research and not intended for human or veterinary use2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 4-(Piperidin-4-ylmethyl)phenol. However, it’s worth noting that piperidine derivatives are commonly synthesized through various intra- and intermolecular reactions3.



Molecular Structure Analysis

The molecular structure of 4-(Piperidin-4-ylmethyl)phenol can be represented by the SMILES string OC1=CC=C(C=C1)CC2CCNCC2.Cl4. The molecular weight is 227.73 g/mol5.



Chemical Reactions Analysis

Specific chemical reactions involving 4-(Piperidin-4-ylmethyl)phenol are not readily available in the literature. However, piperidine derivatives are known to participate in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination3.



Physical And Chemical Properties Analysis

4-(Piperidin-4-ylmethyl)phenol is a solid compound5. Its empirical formula is C12H17NO5. More specific physical and chemical properties are not readily available in the literature.


Scientific Research Applications

Experimental and Theoretical Studies

4-(Piperidin-4-ylmethyl)phenol derivatives have been explored for their potential as biologically active drugs due to their high antioxidant values. Structural analysis using various spectroscopic methods supports their potential therapeutic applications. Theoretical studies using density functional theory (DFT) and Hartree-Fock (HF) methods have confirmed the experimental findings, suggesting these compounds' relevance in drug design and development (Ulaş, 2020).

Photodynamic Therapy and DNA Cleavage

Derivatives of 4-(Piperidin-4-ylmethyl)phenol have shown significant cleavage effects on plasmid DNA with irradiation, indicating their potential application in photodynamic therapy (PDT). The synthesis of novel phthalocyanines and their water-soluble derivatives demonstrates their role in generating DNA damage under irradiation, a crucial mechanism for cancer treatment via PDT (Özel et al., 2019).

Electrochemical Synthesis and Applications

Electrochemical oxidation studies have revealed unique regioselectivity in the synthesis of highly conjugated bisindolyl-p-quinone derivatives from 4-(Piperidin-4-ylmethyl)phenols. These findings are valuable for designing electrochemical synthesis methods that produce complex organic molecules with potential applications in material science and organic electronics (Amani et al., 2012).

Selective Sensing and Molecular Recognition

Research has demonstrated that Schiff-base compounds derived from 4-(Piperidin-4-ylmethyl)phenols exhibit selective sensing properties for zinc(II) ions, highlighting their potential in environmental monitoring and biochemical assays. The high selectivity and sensitivity of these compounds for zinc(II) ions pave the way for developing new sensors and diagnostic tools (Roy et al., 2009).

Safety And Hazards

The safety data sheet for 4-(Piperidin-4-ylmethyl)phenol hydrochloride indicates that it is a combustible solid7. It is recommended to avoid breathing in the dust and to wear protective clothing, gloves, and eye/face protection8.


properties

IUPAC Name

4-(piperidin-4-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12-3-1-10(2-4-12)9-11-5-7-13-8-6-11/h1-4,11,13-14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBKSHYCSYZXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588782
Record name 4-[(Piperidin-4-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-4-ylmethyl)phenol

CAS RN

66414-17-3
Record name 4-[(Piperidin-4-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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